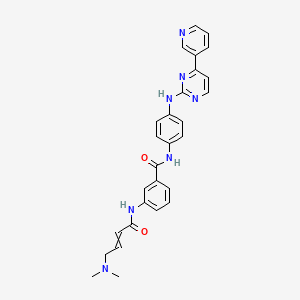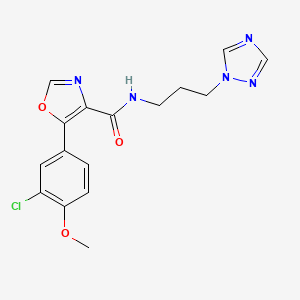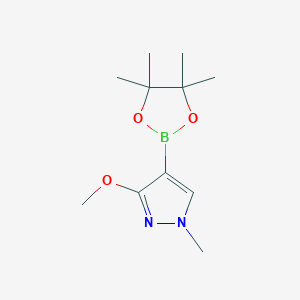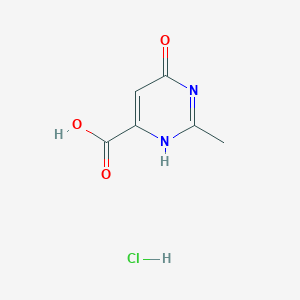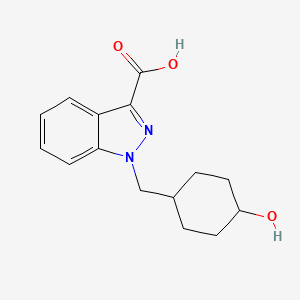
AB-CHMINACA metabolite M5A
概要
説明
AB-CHMINACA metabolite M5A is a synthetic cannabinoid metabolite. It is a product of the metabolism of AB-CHMINACA, a potent synthetic cannabinoid that acts as an agonist of the central cannabinoid receptor 1. This compound has the formal name 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid and a molecular formula of C15H18N2O3 .
準備方法
The preparation of AB-CHMINACA metabolite M5A involves the synthesis of its parent compound, AB-CHMINACA, followed by its metabolic transformation. The synthetic route for AB-CHMINACA typically involves the reaction of 1H-indazole-3-carboxylic acid with cyclohexylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis of similar compounds often involves large-scale reactions under controlled conditions to ensure high purity and yield.
化学反応の分析
AB-CHMINACA metabolite M5A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs. Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activity.
科学的研究の応用
AB-CHMINACA metabolite M5A is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of AB-CHMINACA and its metabolites in biological samples. This is crucial for identifying the presence of synthetic cannabinoids in cases of drug abuse and poisoning .
In addition to forensic applications, this compound is used in pharmacological studies to understand the metabolism and pharmacokinetics of synthetic cannabinoids. Researchers use this compound to investigate the metabolic pathways and identify potential biomarkers for synthetic cannabinoid exposure .
作用機序
The mechanism of action of AB-CHMINACA metabolite M5A is not well-understood, as it is primarily a metabolite rather than an active compound. its parent compound, AB-CHMINACA, acts as a potent agonist of the central cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite .
AB-CHMINACA binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and various physiological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
類似化合物との比較
AB-CHMINACA metabolite M5A is similar to other synthetic cannabinoid metabolites, such as ADB-CHMINACA and MDMB-CHMICA. These compounds share structural similarities and undergo similar metabolic transformations in the body .
this compound is unique in its specific chemical structure and metabolic profile. It has a hydroxylated cyclohexylmethyl group, which distinguishes it from other metabolites. This unique structure may influence its pharmacokinetic properties and detection in biological samples .
Similar compounds include:
- ADB-CHMINACA
- MDMB-CHMICA
- 5F-MDMB-PINACA
These compounds are also synthetic cannabinoids with similar pharmacological profiles and forensic applications .
特性
IUPAC Name |
1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBGLQLPWENIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342337 | |
| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207957-90-0 | |
| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S)-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl]acetic acid](/img/structure/B8056493.png)
![1-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carbonyl]piperidine-4-carboxylic acid](/img/structure/B8056501.png)
![3-(4-chlorophenyl)-4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid](/img/structure/B8056503.png)
![(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B8056511.png)
![(2S)-2-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B8056517.png)

![4-aza-1-azoniabicyclo[2.2.2]octane;(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;chloride](/img/structure/B8056525.png)
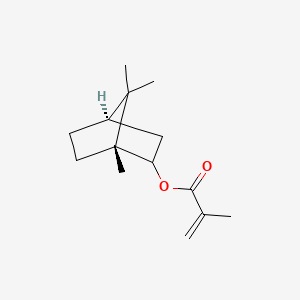
![(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8056538.png)

